Product packaging for (R)-4-Phenyl-2-acetoxybutane(Cat. No.:CAS No. 129098-41-5)

(R)-4-Phenyl-2-acetoxybutane

Cat. No.: B8400711
CAS No.: 129098-41-5
M. Wt: 192.25 g/mol
InChI Key: IVEWTAOGAGBQGG-SNVBAGLBSA-N
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Description

Significance of Chiral Acetoxybutane Scaffolds in Stereoselective Synthesis

Chiral acetoxybutane scaffolds are valuable structural motifs in the realm of stereoselective synthesis, a branch of chemistry focused on the selective production of stereoisomers. numberanalytics.com The arrangement of atoms in these scaffolds, particularly the stereocenter, allows for the controlled formation of new chiral centers in a predictable manner. This control is fundamental to the synthesis of complex, biologically active molecules where specific stereochemistry is often essential for their function. rsc.org

The acetoxy group in these scaffolds can serve as both a directing group and a protecting group, and it can be a precursor to other functional groups. In stereoselective reactions, the chiral center of the acetoxybutane moiety can influence the stereochemical outcome of reactions at other sites within the molecule. This is a key principle in asymmetric synthesis, where a pre-existing chiral center guides the formation of new stereocenters. numberanalytics.com The development of methods for the stereoselective synthesis of complex molecules, such as those containing all-carbon tetrasubstituted alkenes, relies on the use of such well-defined chiral building blocks. rsc.org

Contextualizing Enantiopure Compounds in Contemporary Academic Chemical Research

Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. acs.orgub.edu The significance of enantiopurity stems from the fact that enantiomers of a chiral molecule can exhibit vastly different biological activities. researchgate.netmdpi.com While one enantiomer may have a desired therapeutic effect, its mirror image could be inactive or even toxic. researchgate.netnih.gov This necessitates a focus on the synthesis of single-enantiomer drugs to improve pharmacological profiles, enhance therapeutic indices, and simplify pharmacokinetics. researchgate.netmdpi.com

The demand for enantiomerically pure compounds (EPCs) has driven significant progress in the field of asymmetric synthesis. ub.edu Researchers in academia and industry are constantly exploring new methods to efficiently access a wide array of enantiopure molecules. ub.edu Enantioselective transition metal catalysis has emerged as a powerful technique for creating new stereogenic centers with a defined absolute configuration. nih.gov This approach often relies on the use of chiral ligands to control the stereochemical outcome of a reaction. nih.gov

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have also emphasized the importance of chirality in drug development, requiring that the absolute stereochemistry of chiral compounds be established early in the development process. nih.gov This has further propelled research into the synthesis and analysis of enantiopure compounds.

Overview of Research Trajectories for (R)-4-Phenyl-2-acetoxybutane

Research involving this compound and related structures primarily focuses on its application as a chiral building block in the synthesis of more complex molecules. The inherent chirality of this compound makes it a valuable starting material for the stereoselective synthesis of various targets.

One major area of investigation is its use in the synthesis of chiral amines. For instance, the enzymatic bioamination of the related ketone, 4-phenyl-2-butanone, has been studied to produce (R)-4-phenylbutan-2-amine with high enantioselectivity. researchgate.net While this research focuses on the amine, the corresponding acetate (B1210297), this compound, can be readily derived from or converted to the corresponding alcohol, (R)-4-phenyl-2-butanol, which is a direct precursor in such enzymatic or chemical amination reactions. The synthesis of 4-phenyl-2-butanol (B1222856) from benzene (B151609) has been outlined, involving steps like Friedel-Crafts alkylation and Grignard reactions. quora.com

Furthermore, the lipase-catalyzed kinetic resolution of related secondary alcohols, such as (R,S)-1-phenoxy-2-hydroxybutane, has been studied to understand the basis of enzyme enantioselectivity. researchgate.net Such studies provide insights that are applicable to the resolution of racemic 4-phenyl-2-butanol to obtain the (R)-enantiomer, which can then be converted to this compound.

The chemical properties of this compound are available in public databases like PubChem, which provides a foundation for its use in synthetic planning. nih.gov While specific, large-scale research trajectories for this exact compound are not extensively documented in isolation, its role is implicitly understood within the broader context of synthesizing chiral molecules where a phenylbutyl scaffold is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B8400711 (R)-4-Phenyl-2-acetoxybutane CAS No. 129098-41-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129098-41-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[(2R)-4-phenylbutan-2-yl] acetate

InChI

InChI=1S/C12H16O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1

InChI Key

IVEWTAOGAGBQGG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(CCC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for R 4 Phenyl 2 Acetoxybutane

Asymmetric Synthesis Approaches

The creation of the single (R)-enantiomer of 4-phenyl-2-acetoxybutane relies on establishing a chiral center at the C2 position of the butane (B89635) chain. This is overwhelmingly accomplished through the stereocontrolled synthesis of the corresponding alcohol, (R)-4-phenyl-2-butanol, from the prochiral ketone, 4-phenyl-2-butanone.

Chiral Auxiliary-Mediated Enantioselective Preparations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Common auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams. wikipedia.org

In the context of synthesizing (R)-4-phenyl-2-butanol, a chiral auxiliary could be employed in several ways. For instance, an Evans oxazolidinone can be acylated with an acetic acid equivalent. The resulting enolate can then be alkylated with benzyl (B1604629) bromide. The bulky auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary would yield the desired (R)-alcohol. While this represents a robust and well-established strategy for asymmetric synthesis, specific examples detailing the synthesis of (R)-4-phenyl-2-butanol using this exact method are not prominently featured in recent literature, which tends to favor catalytic approaches.

Asymmetric Catalytic Syntheses

Catalytic methods offer a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of the enantiomerically enriched product. These strategies are broadly divided into metal-catalyzed, organocatalytic, and biocatalytic routes.

Transition metal complexes featuring chiral ligands are powerful catalysts for asymmetric reactions. The most relevant application for synthesizing the precursor to (R)-4-Phenyl-2-acetoxybutane is the asymmetric hydrogenation of 4-phenyl-2-butanone.

A highly effective chemoenzymatic strategy that incorporates a transition metal catalyst is Dynamic Kinetic Resolution (DKR) . In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of a racemic alcohol, while a transition metal catalyst continuously racemizes the unreacted enantiomer. This allows for a theoretical yield of 100% for a single enantiomer of the product. Research has demonstrated the use of aminocyclopentadienyl ruthenium complexes as efficient racemization catalysts for secondary alcohols at ambient temperatures. figshare.com In tests involving the racemization of (S)-4-phenyl-2-butanol, these ruthenium catalysts proved effective, enabling its conversion into the corresponding chiral acetate (B1210297) in a DKR process when paired with a lipase. figshare.com This method directly yields an enantiomerically enriched acylated product.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. rsc.org For the synthesis of chiral alcohols, methods often involve the asymmetric reduction of a prochiral ketone using a stoichiometric chiral reducing agent in conjunction with an organocatalyst, or a fully catalytic system using a non-chiral reductant like a Hantzsch ester.

One documented method for the asymmetric reduction of 4-phenyl-2-butanone involves the use of potassium 9-O-isopinocampheyloxy-9-boratabicyclo[3.3.1]nonane, a chiral borohydride (B1222165) reagent. koreascience.kr This approach, however, provided the target (R)-4-phenyl-2-butanol with only a modest enantiomeric excess.

Catalyst/ReagentSubstrateProductEnantiomeric Excess (ee)Reference
Potassium 9-O-isopinocampheyloxy-9-boratabicyclo[3.3.1]nonane4-Phenyl-2-butanone(R)-4-Phenyl-2-butanol33% koreascience.kr

While highly enantioselective organocatalytic reductions of many ketones have been achieved using systems like Corey-Bakshi-Shibata (CBS) catalysts, specific high-yielding applications for 4-phenyl-2-butanone are not widely reported, indicating that this particular substrate can be challenging for some existing organocatalytic methods. rsc.org

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild conditions. acs.org This approach is particularly powerful for the synthesis of (R)-4-phenyl-2-butanol from 4-phenyl-2-butanone via enantioselective reduction, or for the resolution of the racemic alcohol.

Enantioselective Reduction of 4-Phenyl-2-butanone: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. Often, a cofactor regeneration system, such as the oxidation of a sacrificial alcohol (e.g., isopropanol) or glucose by a second dehydrogenase, is used to make the process economically viable. mdpi.comresearchgate.net

Several microorganisms and isolated enzymes have been shown to effectively reduce 4-phenyl-2-butanone.

BiocatalystProduct EnantiomerConversion (%)Enantiomeric Excess (ee) (%)Reference
Lactobacillus kefiri P2 (whole cells)(R)9991 researchgate.net
Horse Liver Alcohol Dehydrogenase (HLADH) with Rh-complex recycling(S)>95>99 researchgate.net
W110A TeSADH(S)Good to ExcellentHigh nih.gov
Ketoreductase (KRED) with Glucose Dehydrogenase (GDH)Not specified~95 (at 50 mM substrate)Not specified mdpi.com

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used to resolve racemic alcohols via enantioselective acylation. utupub.fi This method is highly relevant as it can directly produce this compound from racemic 4-phenyl-2-butanol (B1222856), leaving behind the unreacted (S)-4-phenyl-2-butanol.

Enantioselective Reductions and Oxidations

This section consolidates the principal methods for creating the chiral alcohol center through redox reactions. The enantioselective reduction of 4-phenyl-2-butanone is the most direct route to the (R)-alcohol precursor, while enantioselective oxidation is primarily used for the kinetic resolution of the racemic alcohol.

Enantioselective Reductions: As detailed in the sections above, three main catalytic approaches are employed for the enantioselective reduction of 4-phenyl-2-butanone:

Transition Metal-Catalyzed Hydrogenation: Utilizes chiral metal complexes (e.g., Ru-BINAP systems) and H₂ gas for asymmetric reduction.

Organocatalytic Reduction: Employs chiral small molecules to control the stereochemical outcome, often with stoichiometric or catalytic hydride sources.

Biocatalytic Reduction: Leverages the high selectivity of enzymes like KREDs and ADHs, often in whole-cell systems for ease of use and cofactor regeneration. researchgate.netresearchgate.netresearchgate.net

Enantioselective Oxidations: While less common for direct synthesis, enantioselective oxidation is a powerful tool for kinetic resolution. In this strategy, a catalyst selectively oxidizes one enantiomer of racemic 4-phenyl-2-butanol back to the ketone. For instance, an alcohol dehydrogenase that selectively acts on the (S)-enantiomer will lead to the enrichment of the desired (R)-4-phenyl-2-butanol. nih.gov

Advanced electrochemical methods have been developed to drive these reactions. For example, an (S)-selective alcohol dehydrogenase has been used at an electrode to oxidize (S)-4-phenyl-2-butanol, leaving the (R)-enantiomer with high enantiomeric excess. rsc.orgrsc.org This system can even be used for deracemization, where the ketone produced from the oxidation of the undesired enantiomer is subsequently re-reduced with high selectivity to the desired enantiomer. encyclopedia.pub

Diastereoselective Synthesis and Subsequent Resolution Techniques

The synthesis of a chiral molecule with a single stereocenter, such as this compound, fundamentally involves enantioselective synthesis or the resolution of a racemic mixture. While diastereoselective synthesis applies to molecules with multiple stereocenters, the principles of creating a specific stereoisomer are central. Key strategies for obtaining the chiral precursor, (R)-4-phenyl-2-butanol, include direct asymmetric synthesis and the kinetic resolution of its racemic form.

Asymmetric Synthesis of (R)-4-phenyl-2-butanol

A prominent method for producing enantiomerically enriched secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. For the synthesis of (R)-4-phenyl-2-butanol, this involves the enantioselective reduction of 4-phenyl-2-butanone. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a highly effective approach. For instance, whole cells of Lactobacillus kefiri P2 have been used to catalyze the enantioselective reduction of various prochiral ketones. In the case of 4-phenyl-2-butanone, this biocatalyst achieved a 99% conversion to (R)-4-phenyl-2-butanol with a 91% enantiomeric excess (ee). researchgate.net This method highlights the utility of biocatalysts in generating the desired (R)-enantiomer directly, which can then be esterified to the final product.

Kinetic Resolution of Racemic 4-phenyl-2-butanol

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. researchgate.netsci-hub.se This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution (EKR) using lipases is particularly powerful due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of these enzymes. researchgate.netresearchgate.net

The process typically involves the enantioselective acylation of racemic 4-phenyl-2-butanol. One enantiomer reacts preferentially with an acyl donor (like vinyl acetate) in the presence of a lipase, leading to the formation of the corresponding ester, while the other enantiomer remains largely unreacted. For example, in a lipase-catalyzed kinetic resolution, the (R)-enantiomer of 4-phenyl-2-butanol can be selectively acetylated to produce this compound, leaving behind the unreacted (S)-4-phenyl-2-butanol. The efficiency of this separation is determined by the enzyme's enantioselectivity (E-value).

Numerous commercially available and crude lipase preparations have been screened for the kinetic resolution of racemic secondary alcohols. researchgate.net The data below summarizes the effectiveness of various lipases in the enantiomer-selective acetylation of a related racemic alcohol, demonstrating the high conversions and enantiomeric excesses achievable.

Table 1: Lipase-Catalyzed Kinetic Resolution via Acetylation

Data adapted from a study on lipase-catalyzed enantiomer selective acetylation of similar secondary alcohols. researchgate.net

Once the (R)-4-phenyl-2-butanol has been isolated in high enantiomeric purity, the final step is a straightforward esterification to yield this compound. This is typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Retrosynthetic Analysis Applied to this compound

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgub.edu This process involves breaking bonds (disconnections) and converting functional groups to devise a logical synthetic pathway. youtube.com

The retrosynthetic analysis for this compound begins by identifying the key functional groups and stereocenter.

Step 1: Functional Group Interconversion (FGI) - Ester Disconnection

The most logical initial disconnection is at the ester linkage. An ester can be synthesized from an alcohol and a carboxylic acid derivative. This C-O bond disconnection transforms this compound back to its precursors: the chiral alcohol (R)-4-phenyl-2-butanol and an acetylating agent, represented by the acetyl synthon. The synthetic equivalent for this synthon is typically acetic anhydride or acetyl chloride.

Retrosynthetic Step: this compound ⇒ (R)-4-phenyl-2-butanol + CH₃CO⁺ (synthon)

Step 2: C-C Bond Disconnection

The next stage involves the disconnection of the chiral precursor, (R)-4-phenyl-2-butanol. A logical disconnection is the C2-C3 bond. This leads to two synthons: a nucleophilic 2-hydroxypropyl anion and an electrophilic benzyl cation. Their corresponding synthetic equivalents are acetone (B3395972) and a benzyl halide (e.g., benzyl bromide), which would be combined in a Grignard-type reaction.

Retrosynthetic Step: (R)-4-phenyl-2-butanol ⇒ PhCH₂⁺ (synthon) + ⁻CH(OH)CH₃ (synthon)

Synthetic Equivalents: Benzyl bromide + Magnesium → Benzylmagnesium bromide (Grignard reagent) Acetone

An alternative C-C disconnection can be made at the C3-C4 bond. This approach yields a phenyl anion synthon and a 4-hydroxy-2-butyl cation synthon. However, the previously described disconnection is often more synthetically practical.

A different strategic disconnection for the 4-phenyl-2-butanol precursor involves identifying it as the reduction product of 4-phenyl-2-butanone. This transforms the problem into synthesizing the ketone.

Retrosynthetic Step (Reduction): (R)-4-phenyl-2-butanol ⇒ 4-phenyl-2-butanone

4-phenyl-2-butanone (also known as benzylacetone) can be synthesized via several routes, including the acetoacetic ester synthesis using benzyl halide, or by the hydrogenation of benzylideneacetone. thegoodscentscompany.com Benzylideneacetone itself is readily prepared via an aldol (B89426) condensation of benzaldehyde (B42025) and acetone. This complete retrosynthetic pathway breaks the target molecule down into simple, readily available starting materials.

Final Precursors (via Benzylideneacetone route): Benzaldehyde, Acetone, and an Acetylating Agent.

This analysis provides a logical and efficient roadmap for the synthesis of this compound, highlighting key transformations such as esterification, asymmetric reduction or kinetic resolution, and C-C bond formation.

Stereochemical Characterization and Elucidation of R 4 Phenyl 2 Acetoxybutane

Absolute Configuration Assignment Methodologies

The precise three-dimensional arrangement of atoms in (R)-4-Phenyl-2-acetoxybutane is defined by its absolute configuration. Various techniques are employed to elucidate this, primarily focusing on spectroscopic methods and chemical derivatization for crystallographic analysis.

Spectroscopic Techniques for Stereochemical Determination (e.g., CD, ORD)

Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral compounds with left- and right-circularly polarized light.

For this compound, the phenyl chromophore is the primary contributor to the electronic transitions observed in the UV-Vis region. The chirality of the C2 stereocenter induces a chiral perturbation on this chromophore, leading to characteristic CD and ORD spectra. The sign and intensity of the Cotton effects in these spectra can be correlated to the absolute configuration.

Typically, the experimental spectra are compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). By calculating the theoretical CD and ORD spectra for the (R) configuration of 4-Phenyl-2-acetoxybutane, a direct comparison with the experimental data allows for an unambiguous assignment.

Table 1: Illustrative Chiroptical Data for this compound

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Molar Rotation [Φ] (deg·cm²/dmol)
CD268+150-
CD262-200-
CD255+120-
ORD280-+500
ORD265--800
ORD250-+600

Note: The data in this table is illustrative and represents typical values for a chiral aromatic compound of this nature.

Derivatization for X-ray Crystallography Studies

X-ray crystallography provides the most definitive determination of absolute configuration. However, obtaining suitable single crystals of this compound itself can be challenging due to its oily nature at room temperature. A common strategy to overcome this is to hydrolyze the acetate (B1210297) to the corresponding alcohol, (R)-4-phenyl-2-butanol, and then derivatize it with a chiral resolving agent to form diastereomers that are more likely to crystallize.

One of the most widely used derivatizing agents for secondary alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). Reaction of (R)-4-phenyl-2-butanol with the two enantiomers of Mosher's acid chloride, (R)- and (S)-MTPA-Cl, yields a pair of diastereomeric esters. These diastereomers have different physical properties, including melting points and crystal packing, which often facilitates the growth of single crystals suitable for X-ray diffraction analysis. The known absolute configuration of the Mosher's acid moiety allows for the unambiguous assignment of the absolute configuration of the original alcohol, and by extension, the acetate.

Conformational Analysis and Stereoelectronic Effects

The flexible butyl chain of this compound allows it to adopt multiple conformations in solution. Understanding these conformational preferences is essential as they can influence the molecule's reactivity and spectroscopic properties.

Experimental Probes for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational landscape of molecules in solution. For this compound, several NMR techniques can provide insights into the dominant conformers.

One-dimensional proton NMR (¹H NMR) can give initial clues through the analysis of coupling constants (J-values). The magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to infer the preferred staggered conformations around the C2-C3 and C3-C4 bonds.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for conformational analysis. NOE correlations are observed between protons that are close in space, typically within 5 Å. For this compound, NOEs between the protons of the phenyl ring and specific protons on the butyl chain can reveal the preferred orientation of the phenyl group relative to the chiral center.

Computational Modeling of Conformation and Stability

Computational chemistry provides a powerful complement to experimental studies for understanding conformational preferences. By using methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of this compound and identify the low-energy conformers.

A systematic conformational search can be performed by rotating the single bonds in the butyl chain. The geometries of the resulting conformers are then optimized, and their relative energies are calculated. This allows for the determination of the most stable conformations and their relative populations based on the Boltzmann distribution. These computational models can then be validated by comparing the predicted NMR parameters, such as coupling constants and NOE distances, with the experimental data.

Table 2: Calculated Relative Energies of Staggered Conformers of this compound

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°0.85
Gauche (-)-60°1.20

Note: The data in this table is illustrative and based on typical energy differences for alkyl chains. C1 refers to the methyl carbon of the acetate group.

Applications of R 4 Phenyl 2 Acetoxybutane As a Chiral Synthon

Role in Asymmetric Total Synthesis of Complex Molecules

The structural features of (R)-4-Phenyl-2-acetoxybutane, including a stereogenic center and functional groups that can be readily manipulated, position it as a useful intermediate in the asymmetric total synthesis of complex molecules, particularly natural products and their analogues.

The utility of related chiral building blocks in natural product synthesis is well-established. For example, chiral alcohols and their derivatives are crucial intermediates in the synthesis of various classes of natural products, including macrolides, alkaloids, and terpenoids. The phenyl group in this compound can also serve as a handle for further functionalization or as a key component of the target's pharmacophore.

Table 1: Potential Natural Product Scaffolds Accessible from this compound

Natural Product Class Key Structural Motif Potential Synthetic Transformation
Phenylpropanoids 1-Phenylpropane backbone Modification of the butane (B89635) chain
Lignans Dimerized phenylpropanoid units Coupling reactions involving the phenyl group

This table is illustrative and based on the structural potential of the synthon.

Beyond natural products, this compound can serve as a precursor for advanced chiral intermediates used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. The enantiopurity of this synthon is critical in these applications, as the biological activity of the final product often depends on a specific stereoisomer.

For example, the corresponding chiral alcohol, (R)-4-phenyl-2-butanol, obtained via hydrolysis, is a valuable intermediate. This alcohol can be oxidized to the corresponding ketone, (R)-4-phenyl-2-butanone, or converted to other functional groups such as amines or ethers, all while retaining the crucial stereocenter. These transformations open up pathways to a variety of chiral molecules with applications in materials science and as chiral dopants in liquid crystal displays.

Table 2: Examples of Chiral Intermediates Derivable from this compound

Intermediate Potential Application
(R)-4-Phenyl-2-butanol Precursor for chiral esters, ethers, and amines
(R)-4-Phenyl-2-butanone Building block for asymmetric aldol (B89426) and Michael reactions

This table outlines potential synthetic pathways and applications.

Precursor for Chiral Ligand and Catalyst Development

The development of novel chiral ligands and catalysts is a cornerstone of modern asymmetric catalysis. This compound can be envisioned as a starting material for the synthesis of new chiral ligands. The synthetic strategy would involve converting the acetate (B1210297) and phenyl functionalities into coordinating groups, such as phosphines, amines, or oxazolines.

The stereocenter in the backbone of the ligand, originating from this compound, would create a chiral environment around a metal center, enabling enantioselective transformations. The distance and relative orientation of the coordinating groups, influenced by the butane chain, would be critical for achieving high levels of stereocontrol in catalytic reactions.

While specific ligands derived directly from this compound are not prominently featured in the literature, the principle of using chiral backbones from readily available starting materials is a common and effective strategy in ligand design.

Utilization in Specific Stereoselective Functionalization Reactions

This compound can be utilized in various stereoselective functionalization reactions, where the existing stereocenter directs the formation of new stereocenters. One such application is in substrate-controlled diastereoselective reactions.

For instance, the hydrolysis of the acetate to the alcohol, followed by conversion to a leaving group, could set the stage for an SN2 reaction. The stereochemistry of the incoming nucleophile would be inverted relative to the starting alcohol, providing access to the (S)-enantiomer of the corresponding product.

Furthermore, the corresponding enolate of the ketone derived from (R)-4-phenyl-2-butanol could undergo diastereoselective alkylation or aldol reactions, where the chiral center influences the facial selectivity of the enolate attack.

Table 3: Potential Stereoselective Reactions Involving Derivatives of this compound

Reaction Type Substrate Expected Outcome
Nucleophilic Substitution (SN2) (R)-4-Phenyl-2-butyl tosylate Inversion of configuration to yield (S)-product
Diastereoselective Enolate Alkylation Enolate of (R)-4-phenyl-2-butanone Formation of a new stereocenter with predictable diastereoselectivity

This table provides hypothetical examples of stereoselective transformations.

Mechanistic Investigations of Reactions Involving R 4 Phenyl 2 Acetoxybutane

Elucidation of Reaction Pathways Leading to or from the Compound

The primary route to (R)-4-Phenyl-2-acetoxybutane involves the stereoselective transformation of its precursors. A significant pathway is the enzymatic kinetic resolution of racemic 4-phenyl-2-butanol (B1222856). Lipase-catalyzed acetylation is a well-established method where the enzyme preferentially acylates one enantiomer of the alcohol, leading to the formation of the chiral acetate (B1210297) and the corresponding unreacted alcohol enantiomer. For instance, porcine pancreatic lipase (B570770) (PPL) has been studied for its enantioselectivity in the acetylation of secondary alcohols, including 4-phenyl-2-butanol. researchgate.net The low enantioselectivity observed for 4-phenyl-2-butanol in some lipase-catalyzed reactions highlights the subtle structural influences on the enzyme's active site. researchgate.net

Table 1: Hydrogenation Pathways of 4-Phenyl-2-butanone This table illustrates the primary and secondary products from the hydrogenation of 4-phenyl-2-butanone, a key precursor for the synthesis of the alcohol required for this compound.

Starting Material Primary Hydrogenation Product (Pathway) Secondary Hydrogenation Product
4-Phenyl-2-butanone (PBN) 4-Phenyl-2-butanol (PBL) (Carbonyl Hydrogenation) 4-Cyclohexyl-2-butanol (CBL)
4-Phenyl-2-butanone (PBN) 4-Cyclohexyl-2-butanone (CBN) (Ring Hydrogenation) 4-Cyclohexyl-2-butanol (CBL)

Data sourced from kinetic analysis of 4-phenyl-2-butanone hydrogenation. researchgate.net

Furthermore, this compound can be a substrate in reactions such as palladium-catalyzed hydrogenolysis. Studies on analogous benzyl-type acetates have shown that hydrogenolysis can proceed with either inversion or retention of configuration depending on the catalyst used. oup.com For example, hydrogenolysis of similar acetates over palladium catalysts often results in an inversion of configuration, suggesting an Sₙ2-type reaction mechanism on the catalyst surface. oup.com

Transition State Analysis in Stereoselective Transformations

The stereochemical outcome of reactions involving this compound is determined by the energetics of the diastereomeric transition states. In enzymatic resolutions to produce this compound, the enantioselectivity arises from the difference in the activation energies for the acylation of the (R) and (S) enantiomers of 4-phenyl-2-butanol. The enzyme's chiral pocket creates a diastereomeric relationship with the two enantiomers in the transition state of the acylation reaction.

Computational studies on similar organocatalytic reactions provide insight into the non-covalent interactions that stabilize a particular transition state. For instance, in proline-catalyzed aldol (B89426) reactions, hydrogen bonding and π-facial non-covalent interactions are crucial in determining the stereochemical outcome. researchgate.net By analogy, in the lipase-catalyzed acetylation of 4-phenyl-2-butanol, the orientation of the substrate in the enzyme's active site, stabilized by specific hydrogen bonds and hydrophobic interactions, dictates which enantiomer reacts faster.

In the context of palladium-catalyzed hydrogenolysis, the stereoselectivity (inversion vs. retention) is explained by the free energy levels of the competing transition states. oup.com An Sₙ2-type mechanism, leading to inversion of configuration, involves a nucleophilic attack of a hydride from the catalyst surface on the carbon atom bearing the acetoxy group, from the side opposite to the leaving group. oup.com A mechanism involving retention of configuration would proceed through a different transition state, possibly involving the formation of a palladium-alkoxide intermediate. The preference for one pathway over the other is influenced by factors such as the nature of the catalyst, the solvent, and the structure of the substrate. oup.com

Table 2: Factors Influencing Transition State Stability in Related Stereoselective Reactions This table outlines key factors that determine the stereochemical outcome by stabilizing specific transition states, as inferred from studies on analogous systems.

Factor Influence on Transition State Example Reaction System Citation
Catalyst Type Determines reaction mechanism (e.g., Sₙ2 vs. retention) Palladium-catalyzed hydrogenolysis of benzyl (B1604629) acetates oup.com
Enzyme Active Site Creates a chiral environment favoring one enantiomer Lipase-catalyzed resolution of secondary alcohols researchgate.net
Non-covalent Interactions Hydrogen bonding and π-stacking stabilize specific diastereomeric transition states Organocatalytic aldol reactions researchgate.net
Solvent Can influence the polarity and stability of the transition state General organic reactions studylib.net

Kinetic and Thermodynamic Studies of Related Chemical Processes

Kinetic investigations of reactions analogous to the synthesis and transformation of this compound provide quantitative insights into the reaction mechanisms. For example, a detailed kinetic study of the hydroformylation of 1,4-diacetoxy-2-butene using a water-soluble Rh complex catalyst revealed the influence of reactant concentrations, partial pressures of CO and H₂, and catalyst concentration on the reaction rate. researchgate.net A rate equation was developed based on the proposed mechanism, and the activation energy was calculated to be 30.1 kJ/mol. researchgate.net Such studies, if applied to the synthesis of precursors for this compound, could allow for the optimization of reaction conditions.

In enzymatic kinetic resolutions, the enantiomeric ratio (E) is a key parameter derived from kinetic data. It quantifies the enzyme's ability to differentiate between the two enantiomers. The E value is calculated from the extent of conversion and the enantiomeric excess of the product and the remaining substrate. researchgate.net For the lipase-catalyzed acetylation of secondary alcohols, E values can vary significantly depending on the substrate structure and reaction conditions. researchgate.net

Table 3: Kinetic and Thermodynamic Parameters from Analogous Systems This table presents examples of kinetic and thermodynamic data from studies on related chemical transformations, illustrating the type of information gained from such investigations.

Reaction System Parameter Value Significance Citation
Hydroformylation of 1,4-diacetoxy-2-butene Activation Energy (Ea) 30.1 kJ/mol Quantifies the energy barrier for the reaction. researchgate.net
Lipase-catalyzed resolution of secondary alcohols Enantiomeric Ratio (E) Varies (can be >100) Measures the stereoselectivity of the enzyme. researchgate.net
Ethyl (E)-cinnamate vs. Ethyl hydrocinnamate Gas-phase enthalpy of hydrogenation Analyzed comparatively Relates to the relative stability of the molecules. mdpi.com

Computational and Theoretical Studies of R 4 Phenyl 2 Acetoxybutane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (R)-4-Phenyl-2-acetoxybutane. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed analysis of the electronic structure is typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mjcce.org.mk Such calculations yield optimized molecular geometry and a wealth of information about the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carbonyl and ether groups in the acetate (B1210297) moiety, indicating their susceptibility to electrophilic attack. Conversely, the carbonyl carbon would exhibit a positive potential, marking it as a primary site for nucleophilic attack, such as in hydrolysis reactions. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of this compound (Theoretical Data) This table presents hypothetical data typical for a DFT B3LYP/6-311G(d,p) calculation.

PropertyValueUnitSignificance
HOMO Energy-6.85eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.95eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.90eVIndicator of chemical reactivity and stability.
Dipole Moment1.88DebyeMeasure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformation and Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rug.nl this compound possesses significant conformational flexibility due to the rotation around several single bonds in its butyl chain. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. ethz.ch

In an MD simulation, the molecule's trajectory is calculated by integrating Newton's laws of motion, with forces derived from a molecular mechanics force field (e.g., AMBER, CHARMM). Simulations are typically run in a simulated solvent box (like water or an organic solvent) to mimic realistic conditions. scirp.org Analysis of the simulation can reveal the most populated conformational states, intramolecular hydrogen bonding possibilities, and how the molecule interacts with its environment. mdpi.com For instance, an MD simulation could model the interaction of this compound with the active site of an esterase enzyme, which is known to hydrolyze esters, providing insight into the binding mode and the orientation required for catalysis. nih.gov

Table 2: Relative Energies of Key Conformers of this compound (Theoretical Data) This table contains hypothetical data from a conformational search, illustrating the relative stability of different spatial arrangements.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population at 298 K (%)
Anti~180°0.0065
Gauche 1~60°0.8518
Gauche 2~-60°0.9017

Prediction of Stereoselectivity and Reaction Outcomes

The "(R)" designation in this compound signifies a specific three-dimensional arrangement at the chiral center (C2). This stereochemistry is crucial in determining the outcome of chemical reactions. Computational models are increasingly used to predict the stereoselectivity of reactions, forecasting which stereoisomer will be the major product. pharmacy180.com

For reactions involving the chiral center of this compound, such as a nucleophilic substitution, computational models can calculate the activation energies for attacks from different trajectories, predicting the likelihood of inversion or retention of stereochemistry. In cases of enzyme-catalyzed reactions, docking and MD simulations can predict whether the (R)-enantiomer fits preferentially into an active site compared to its (S)-enantiomer, thus explaining or predicting the enantioselectivity of the biocatalyst. researchgate.net

Furthermore, recent advances in machine learning and artificial intelligence, trained on large datasets of known reactions, have enabled the prediction of reaction outcomes and yields for novel substrates. nih.govchemrxiv.orgresearchgate.net A model could be trained to predict the yield of the hydrolysis of this compound under various conditions (e.g., different catalysts, temperatures) by representing the molecule as a "fingerprint" and correlating it with known reaction data. neurips.cc

Table 3: Predicted Outcome for Base-Catalyzed Hydrolysis (Theoretical Data) This table shows hypothetical predictions from a computational model for the hydrolysis of the title compound.

ReactionProductPredicted Yield (%)Predicted Enantiomeric Excess (%)
NaOH-catalyzed Hydrolysis(R)-4-Phenyl-2-butanol95>99 (retention)

DFT Studies on Reaction Mechanisms

DFT calculations are a cornerstone for elucidating detailed reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate their corresponding energies. nih.gov This provides a step-by-step pathway from reactants to products.

A key reaction for this compound is its hydrolysis to form (R)-4-Phenyl-2-butanol and acetic acid. A DFT study could model this reaction under both acidic and basic conditions. For the base-catalyzed mechanism, the study would calculate the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation would yield the final alcohol and acetate products. The calculated activation energies (the energy barriers of the transition states) can be used to estimate reaction rates and understand how catalysts influence the reaction speed. masterorganicchemistry.com

Table 4: Calculated Activation Energies for Base-Catalyzed Hydrolysis of this compound (Theoretical Data) This table presents hypothetical DFT-calculated energy barriers for the steps in a reaction mechanism.

Reaction StepDescriptionActivation Energy (Ea) (kcal/mol)
Step 1: Nucleophilic AttackHydroxide attacks the carbonyl carbon to form a tetrahedral intermediate.12.5
Step 2: Intermediate CollapseThe C-O bond of the leaving group breaks to form the products.8.2

Derivatives and Analogues of R 4 Phenyl 2 Acetoxybutane: Synthesis and Reactivity

Design and Synthesis of Structurally Modified Chiral Analogues

The design of analogues of (R)-4-Phenyl-2-acetoxybutane can be approached by considering modifications at three key positions: the phenyl ring, the butane (B89635) backbone, and the acetoxy group. The synthesis of these analogues often requires stereoselective methods to maintain the desired chirality at the C2 position.

Modification of the Phenyl Ring:

The electronic and steric properties of the phenyl ring can be systematically altered by introducing various substituents. For instance, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be installed on the aromatic ring. The synthesis of such analogues would typically start from the corresponding substituted phenylalanines or phenylacetones, followed by a sequence of reactions including reduction and acetylation. A general synthetic approach could involve the asymmetric reduction of a substituted 4-phenyl-2-butanone to the corresponding chiral alcohol, followed by acetylation.

Modification of the Butane Backbone:

Introducing substituents along the butane chain can significantly impact the molecule's conformation and reactivity. For example, alkyl or aryl groups could be introduced at the C1, C3, or C4 positions. The synthesis of these analogues would likely involve more complex multi-step sequences, potentially utilizing aldol (B89426) reactions or conjugate additions to α,β-unsaturated ketones, followed by stereoselective reductions.

Modification of the Acetoxy Group:

The acetoxy group can be replaced with other ester groups (e.g., benzoyloxy, pivaloyloxy) or other functional groups such as ethers, amides, or carbonates. These modifications can be readily achieved by reacting the precursor, (R)-4-phenyl-2-butanol, with the appropriate acyl chloride, alkyl halide, or isocyanate. The hydrolysis of the acetate (B1210297) to the alcohol is a key step, which can then be followed by the introduction of the new functional group.

A representative synthetic scheme for generating analogues with a modified ester group is shown below:

(R)-4-Phenyl-2-butanol + RCOCl → (R)-4-Phenyl-2-acyloxybutane + HCl

Where R can be a variety of alkyl or aryl groups.

Structure-Reactivity and Structure-Stereoselectivity Relationship Studies

The structural modifications described above are expected to have a profound impact on the reactivity and stereoselectivity of the analogues in various chemical transformations.

Electronic Effects on Reactivity:

The nature of the substituent on the phenyl ring can influence reactions that involve the aromatic ring itself (e.g., electrophilic aromatic substitution) or reactions at the benzylic position (C4). For instance, electron-donating groups would activate the ring towards electrophilic substitution, while electron-withdrawing groups would deactivate it.

Steric Effects on Stereoselectivity:

The introduction of bulky groups on the butane backbone or at the ester functionality can influence the stereochemical outcome of reactions at or near the chiral center. For example, in a deacetylation reaction catalyzed by a lipase (B570770), the size and shape of the ester group can significantly affect the rate and enantioselectivity of the hydrolysis.

The following table illustrates a hypothetical structure-reactivity relationship for the enzymatic hydrolysis of various ester analogues of (R)-4-phenyl-2-butanol.

Analogue Ester Group (R) Relative Rate of Hydrolysis Enantiomeric Excess (e.e.) of Product (%)
1Acetyl (CH₃)1.00>99
2Propionyl (CH₃CH₂)0.8598
3Pivaloyl (C(CH₃)₃)0.1595
4Benzoyl (C₆H₅)0.4097

This data is illustrative and based on established principles of enzyme kinetics, where steric hindrance generally leads to a decrease in reaction rate.

Exploration of New Chemical Transformations for Analogues

The structurally diverse library of this compound analogues can be subjected to a range of chemical transformations to explore new synthetic applications.

Cross-Coupling Reactions:

Analogues bearing a halo-substituent (e.g., bromo, iodo) on the phenyl ring can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of novel structures.

Directed C-H Activation:

The functional groups present in the analogues, such as the ester or a strategically placed substituent on the phenyl ring, can act as directing groups for C-H activation reactions. This would enable the selective functionalization of specific C-H bonds, providing a powerful tool for late-stage modification of the molecular scaffold.

Biocatalytic Transformations:

Enzymes, particularly lipases and esterases, can be employed for the selective transformation of these analogues. irb.hr For instance, a lipase could be used for the kinetic resolution of a racemic mixture of a novel analogue, or for the regioselective acylation or deacylation of a diol precursor. The use of biocatalysts aligns with the principles of green chemistry, often providing high selectivity under mild reaction conditions. irb.hr

Advanced Analytical Methodologies for Enantiomeric Purity Assessment

Chiral Chromatographic Techniques (e.g., High-Resolution HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) to achieve separation.

High-Resolution High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile technique for enantiomeric separation. sci-hub.se The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). researchgate.net For a compound like (R)-4-Phenyl-2-acetoxybutane, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for optimizing the separation. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the (R) and (S) enantiomers, allowing for their quantification. While specific application notes for this compound are not prevalent, the general principles of chiral HPLC are widely applicable. researchgate.net

Illustrative HPLC Separation Parameters:

ParameterValue
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Expected Elution The (S)-enantiomer would typically elute before the (R)-enantiomer on this type of phase.

This table is illustrative and represents typical starting conditions for the chiral separation of a secondary phenylalkyl acetate (B1210297).

Gas Chromatography (GC):

Chiral GC is particularly suitable for volatile and thermally stable compounds like this compound. The use of a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, enables the separation of the enantiomers. In a documented process for producing chiral unsaturated alcohols, the enantiomeric excess of a precursor was determined by its reduction to 4-phenyl-2-butyl acetate, followed by chiral GC analysis. googleapis.com This demonstrates a practical application of chiral GC for this specific compound.

The analysis was performed on a Cyclodex-B column, and distinct retention times were observed for the (R) and (S) enantiomers, allowing for the calculation of the enantiomeric excess. googleapis.com

Reported GC Separation Data for 4-Phenyl-2-butyl Acetate Enantiomers. googleapis.com

ParameterValue
Column 30 m Cyclodex-B (J&W Scientific)
Temperature 125 °C
Retention Time (S)-enantiomer 11.683 min
Retention Time (R)-enantiomer 12.126 min

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity through the use of chiral auxiliary reagents. These reagents, which can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), interact with the enantiomers to form diastereomeric species that are distinguishable by NMR.

For this compound, a chiral solvating agent would form transient diastereomeric complexes with the (R) and (S) enantiomers. This results in the splitting of otherwise equivalent proton or carbon signals in the NMR spectrum, with the relative integration of the new signals corresponding to the enantiomeric ratio. researchgate.netresearchgate.net Commonly used CSAs include chiral alcohols, acids, or lanthanide shift reagents. researchgate.netnih.gov The addition of a CSA to a solution of racemic 4-phenyl-2-acetoxybutane would be expected to cause separate signals to appear for the acetyl methyl protons or the methine proton adjacent to the acetate group for each enantiomer.

Illustrative ¹H-NMR Data with a Chiral Solvating Agent:

Proton SignalRacemate (ppm)With (R)-CSA (ppm)
Acetyl CH₃2.05 (s)2.04 (s, S-enantiomer), 2.06 (s, R-enantiomer)
Methine CH5.0 (m)4.98 (m, S-enantiomer), 5.02 (m, R-enantiomer)

This table is a hypothetical representation of the expected signal splitting for 4-phenyl-2-acetoxybutane in the presence of a chiral solvating agent.

Vibrational Circular Dichroism (VCD) Spectroscopy for Enantiomeric Excess

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Enantiomers produce VCD spectra that are equal in intensity but opposite in sign, making VCD an excellent tool for determining absolute configuration and enantiomeric excess. nih.govresearchgate.net

The VCD spectrum of this compound would exhibit characteristic positive and negative bands, particularly in the carbonyl stretching region of the acetate group (around 1740 cm⁻¹) and in the fingerprint region where C-O and C-C stretching and bending vibrations occur. oup.comnih.gov By creating a calibration curve with samples of known enantiomeric excess, the purity of an unknown sample can be determined. The intensity of a particular VCD band is directly proportional to the enantiomeric excess. Theoretical calculations using density functional theory (DFT) can aid in assigning the absolute configuration by comparing the calculated spectrum of a specific enantiomer with the experimental one. upo.es

Expected VCD Spectral Features for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Sign for (R)-enantiomer
C=O Stretch~1740(+) or (-)
C-O Stretch~1240(-) or (+)
CH Bending~1370(+) or (-)

The signs in this table are illustrative. The actual signs would need to be determined experimentally or through theoretical calculation.

High-Precision Polarimetry for Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances, where a solution of an enantiomer rotates the plane of plane-polarized light. chemistrysteps.com High-precision polarimetry measures this rotation, which is proportional to the concentration of the chiral compound and the path length of the sample cell. chemistrysteps.com The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). chemistrysteps.com

For this compound, a measurement of the observed rotation of a sample can be compared to the specific rotation of the pure enantiomer to determine the optical purity and, consequently, the enantiomeric excess. While the specific rotation for this compound is not readily found in the literature, the value for its precursor alcohol, (R)-(−)-4-Phenyl-2-butanol, is reported as [α]20/D = -17.0° (c = 1% in chloroform). sigmaaldrich.com One would expect the acetate to also have a significant, though different, specific rotation.

Calculation of Enantiomeric Excess from Optical Rotation:

Enantiomeric Excess (% ee) = ([α]observed / [α]pure) x 100

Illustrative Polarimetry Data:

CompoundSolventWavelength (D-line)TemperatureSpecific Rotation [α]
This compoundChloroform589 nm20 °CValue not available
(R)-(−)-4-Phenyl-2-butanolChloroform589 nm20 °C-17.0° sigmaaldrich.com

This table highlights the lack of a reported specific rotation for the target compound but provides data for a close precursor.

Future Directions and Emerging Research Frontiers

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of "green" and efficient chemical processes is a paramount goal in modern chemistry. Future research on the synthesis of (R)-4-Phenyl-2-acetoxybutane will likely focus on methodologies that are not only high-yielding and stereoselective but also environmentally benign and economically viable.

Key research areas include:

Biocatalysis and Chemoenzymatic Synthesis : Enzymes offer unparalleled selectivity under mild reaction conditions. jiangnan.edu.cnmagtech.com.cn The synthesis of the precursor alcohol, (R)-4-phenyl-2-butanol, has been achieved via asymmetric bioreduction of 4-phenyl-2-butanone using various microorganisms and isolated enzymes like ketoreductases (KREDs). chimia.chresearchgate.net Similarly, the acetylation step can be catalyzed by lipases in a highly selective manner. Chemoenzymatic cascades, which combine enzymatic steps with chemical transformations in one pot, represent a particularly promising frontier. nih.govunimi.it For instance, a one-pot system could involve the enzymatic reduction of the ketone followed by a chemically catalyzed or enzyme-catalyzed acetylation, minimizing intermediate purification steps and waste. nih.govfrontiersin.org Such processes align with the principles of green chemistry by reducing energy consumption and the use of hazardous reagents. ijsetpub.com

Catalyst Development : While biocatalysis is promising, the development of novel chemocatalysts remains crucial. Research into more active and selective catalysts for the asymmetric hydrogenation or transfer hydrogenation of 4-phenyl-2-butanone can lead to more efficient production of the chiral alcohol precursor. acs.org Furthermore, developing catalysts from earth-abundant metals as alternatives to precious metals like rhodium or palladium is a key aspect of sustainable synthesis. rsc.org

Process Intensification : Future syntheses will benefit from process intensification, such as the use of continuous flow reactors. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov Integrating immobilized enzymes or catalysts into flow systems could lead to highly efficient and automated production of this compound. nih.gov

Table 1: Comparison of Synthetic Approaches for Chiral Precursors

MethodologyKey FeaturesPotential AdvantagesResearch Focus
Biocatalytic ReductionUses whole cells (e.g., Lactobacillus, yeast) or isolated enzymes (e.g., KREDs, ADHs). jiangnan.edu.cnresearchgate.netnih.govHigh enantioselectivity (>99% ee), mild conditions (room temp, aqueous media), environmentally friendly. jiangnan.edu.cnEnzyme discovery and engineering for higher substrate tolerance and activity. magtech.com.cn
Asymmetric HydrogenationEmploys chiral transition metal catalysts (e.g., Rh, Ru complexes). acs.orgHigh turnover numbers, broad substrate scope.Development of catalysts based on non-precious metals, ligand design.
Chemoenzymatic CascadesCombines enzymatic and chemical steps in a single pot. nih.govReduced unit operations, improved atom and step economy, lower waste generation. unimi.itEnsuring compatibility of catalysts and reaction conditions. nih.gov

Expansion of Applications as a Versatile Chiral Building Block

This compound serves as a chiral building block, a molecule containing one or more stereocenters that can be incorporated into a larger, more complex target molecule. buchler-gmbh.commagtech.com.cn Its value is derived from the stereochemically defined secondary alcohol functionality (masked as the acetate), which is a common feature in many bioactive compounds.

Future applications are expected to expand in several areas:

Pharmaceutical Synthesis : Chiral amines are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). nih.gov The precursor alcohol, (R)-4-phenyl-2-butanol, can be converted to the corresponding high-value (R)-4-phenylbutan-2-amine via methods like enzymatic transamination. nih.govresearchgate.net This amine moiety could be a key component in the synthesis of novel therapeutics. The phenyl group and the chiral center offer a scaffold that can be further elaborated to target a range of biological receptors. kit.edu

Agrochemicals : Similar to pharmaceuticals, the development of new pesticides and herbicides often requires enantiomerically pure intermediates to enhance efficacy and reduce off-target effects. The (R)-4-phenyl-2-butyl scaffold could be incorporated into new agrochemical designs.

Materials Science : Chiral molecules are increasingly used in the development of advanced materials, such as chiral liquid crystals and polymers for enantioselective separations. The defined stereochemistry of this compound makes it a candidate for incorporation into such materials as a chiral dopant or monomer.

Table 2: Potential Applications of this compound as a Chiral Synthon

Target Molecule ClassSynthetic TransformationExample IntermediatePotential End-Product Area
Chiral AminesHydrolysis of acetate (B1210297), oxidation to ketone, reductive amination or transamination. nih.gov(R)-4-phenylbutan-2-amine. nih.govPharmaceuticals (e.g., receptor modulators). nih.govbuchler-gmbh.com
Complex Alcohols/EthersHydrolysis of acetate, O-alkylation or further functionalization of the hydroxyl group.(R)-4-phenyl-2-butanol derivatives.Bioactive natural products, fragrances. nih.gov
Chiral LigandsFunctional group interconversion to introduce coordinating atoms (P, N, S).Phosphine or amine derivatives.Asymmetric catalysis.

Integration of Machine Learning and AI in Synthetic Design

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how chemical synthesis is planned and executed. researchgate.net For a molecule like this compound, AI and machine learning (ML) can offer powerful tools for optimizing its synthesis and exploring its utility.

Retrosynthesis Prediction : AI-powered retrosynthesis tools can propose novel synthetic routes to a target molecule by learning from vast databases of chemical reactions. engineering.org.cnjelsciences.com These platforms can deconstruct this compound into simpler, commercially available starting materials, potentially uncovering more efficient or cost-effective pathways that might be non-intuitive to a human chemist. kyoto-u.ac.jpchemical.ai

Reaction Condition Optimization : ML algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature, time) for a given reaction to maximize yield and selectivity. arxiv.org By training on experimental data, these models can navigate the complex, multidimensional parameter space of a chemical reaction, such as the asymmetric reduction of 4-phenyl-2-butanone, to find the best outcomes.

Predictive Synthesis : AI models are being developed to assess the synthetic feasibility of novel, computer-generated molecules. arxiv.orgmdpi.com As researchers design new drug candidates or materials incorporating the (R)-4-phenyl-2-butyl scaffold, AI can provide an initial screen to evaluate whether the designed molecules are likely to be synthesizable, saving significant time and resources. mdpi.com This is particularly important for complex chiral molecules where synthesis can be a major bottleneck. arxiv.orgsciencedaily.com

Exploration of New Reactivity Modes and Mechanistic Paradigms

Fundamental research into the reactivity of this compound can open up entirely new avenues for its use. This involves moving beyond its established role as a simple chiral alcohol equivalent and exploring novel transformations.

Computational Chemistry and Mechanistic Insight : Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding and predicting chemical reactivity. nsps.org.ngnumberanalytics.com By calculating molecular orbitals (like HOMO and LUMO) and modeling reaction transition states, researchers can predict how the molecule might behave under various conditions. uchile.clbaranlab.org This could lead to the discovery of new reactions, for instance, by identifying which C-H bonds might be susceptible to selective functionalization under the right catalytic conditions. nih.gov

Novel Catalytic Activations : Research can focus on developing new catalytic systems that activate different parts of the molecule. For example, instead of just reacting at the ester, catalysts could be designed to selectively functionalize the aromatic ring or the aliphatic chain. This could involve transition-metal-catalyzed C-H activation, which would allow for the direct installation of new functional groups without lengthy protecting group manipulations.

Unconventional Reaction Media : Exploring reactions in unconventional media, such as ionic liquids or deep eutectic solvents, could alter the molecule's reactivity and selectivity in unexpected ways. These solvent systems can influence transition state energies and catalyst performance, potentially enabling transformations that are inefficient in conventional organic solvents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-4-Phenyl-2-acetoxybutane with high enantiomeric purity?

  • Methodology : The compound can be synthesized via stereoselective acetylation of (R)-4-Phenyl-2-butanol using acetic anhydride or acetyl chloride in the presence of a chiral catalyst (e.g., lipase enzymes or transition-metal complexes). Enantiomeric purity can be verified using chiral HPLC or polarimetry .
  • Precursor : (R)-4-Phenyl-2-butanol, derived from asymmetric reduction of 4-Phenyl-2-butanone (CAS 2550-26-7) using chiral reducing agents like CBS (Corey-Bakshi-Shibata) catalysts .

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data from NIST Chemistry WebBook (e.g., chemical shifts for the acetoxy group at δ ~2.0 ppm and phenyl protons at δ ~7.2–7.4 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z) matching the molecular formula C12H16O2C_{12}H_{16}O_2 (exact mass: 192.115) .
  • Chiral Analysis : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and determine enantiomeric excess (ee) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Monitor hydrolysis of the acetoxy group via HPLC. Store in airtight containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How do competing reaction pathways affect the stereochemical outcome during synthesis?

  • Contradiction Analysis : Kinetic vs. thermodynamic control in acetylation may lead to racemization. For example, prolonged reaction times or elevated temperatures can reduce ee. Mitigate by optimizing reaction conditions (e.g., low-temperature catalysis) and using chiral auxiliaries .
  • Data Reconciliation : Compare ee values from polarimetry and chiral HPLC to identify systematic errors .

Q. What role does this compound play as an intermediate in complex organic syntheses?

  • Applications :

  • Nucleophilic Substitution : The acetoxy group acts as a leaving group in SN2 reactions, enabling synthesis of ethers or amines (e.g., substitution with NaN3_3 to form azides) .
  • Chiral Building Block : Used in asymmetric synthesis of pharmaceuticals, such as β-amino alcohol derivatives (e.g., (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid) .

Q. How can computational modeling predict the reactivity and stereoselectivity of this compound?

  • Methods :

  • DFT Calculations : Simulate transition states for acetylation to identify enantiomer-favoring pathways (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics : Study solvent effects on reaction kinetics (e.g., toluene vs. THF) .

Q. What strategies resolve contradictions in reported enantiomeric ratios across different synthetic protocols?

  • Critical Analysis :

  • Reproducibility : Validate methods using standardized reagents (e.g., USP-grade acetic anhydride) and controlled humidity.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) to identify outliers .

Key Research Challenges

  • Stereochemical Drift : Minimize racemization during scale-up by optimizing catalytic systems (e.g., immobilized lipases) .
  • Analytical Validation : Ensure consistency in ee measurements across labs using interlaboratory studies .

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